5'-Tma-thc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

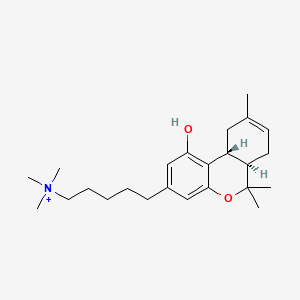

5'-Tma-thc, also known as this compound, is a useful research compound. Its molecular formula is C24H38NO2+ and its molecular weight is 372.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Receptor Binding and Affinity

5'-TMA-THC binds saturably and reversibly to cannabinoid receptors, primarily CB₁, with high affinity. Its cationic charge prevents blood-brain barrier penetration, making it useful for peripheral studies .

Table 2: Binding Kinetics

| Target | K<sub>D</sub> (nM) | B<sub>max</sub> (fmol/mg protein) | Source |

|---|---|---|---|

| Rat neuronal membranes | 89 | 1,200 (brain) | |

| Solubilized receptors | 85 | 950 |

-

Competitive Inhibition : Delta⁹-THC displaces [³H]TMA-THC with a K<sub>i</sub> of 27 nM, confirming stereoselective binding .

Molecular Interactions and Stereochemistry

The trimethylammonium group alters electronic distribution but preserves the terpenophenolic skeleton critical for receptor interaction .

Key Findings :

-

Detergent Solubility : Retains binding activity in 0.5% CHAPS, confirming stability in non-polar environments .

-

Chromatography Profile : Bimodal elution (60 kDa molecular weight) suggests association with membrane lipid rafts .

-

Stereoselectivity : The (-)-enantiomer shows 10x higher affinity than (+)-enantiomer, mirroring natural THC .

Functional Assays and Pharmacodynamics

Guinea Pig Ileum Model :

-

This compound inhibits electrically induced contractions (IC<sub>50</sub> = 1 µM), mimicking delta⁹-THC’s presynaptic CB₁-mediated effects .

Table 3: Functional Activity Comparison

| Compound | CB₁ Affinity (K<sub>i</sub>, nM) | Psychoactivity | Peripheral Bioactivity |

|---|---|---|---|

| This compound | 27 | No | Yes (ileum inhibition) |

| Delta⁹-THC | 40.7 | Yes | Yes |

| CBD | >1,000 | No | Anti-inflammatory |

| Data compiled from |

Metabolic Stability and Limitations

Unlike delta⁹-THC, this compound is not metabolized by CYP2C9/CYP3A4 due to its quaternary ammonium group . This prevents hepatic conversion to 11-OH-THC or THC-COOH .

Propiedades

Número CAS |

99469-31-5 |

|---|---|

Fórmula molecular |

C24H38NO2+ |

Peso molecular |

372.6 g/mol |

Nombre IUPAC |

5-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]pentyl-trimethylazanium |

InChI |

InChI=1S/C24H37NO2/c1-17-11-12-20-19(14-17)23-21(26)15-18(16-22(23)27-24(20,2)3)10-8-7-9-13-25(4,5)6/h11,15-16,19-20H,7-10,12-14H2,1-6H3/p+1/t19-,20-/m1/s1 |

Clave InChI |

PUWBJZRNIRXTTO-WOJBJXKFSA-O |

SMILES |

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)CCCCC[N+](C)(C)C)O |

SMILES isomérico |

CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)CCCCC[N+](C)(C)C)O |

SMILES canónico |

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)CCCCC[N+](C)(C)C)O |

Sinónimos |

5'-TMA-THC 5'-trimethylammonium-delta(8)-tetrahydrocannabinol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.